molecular formula C10H14F6O2 B14451847 Methyl 7,7,8,9,9,9-hexafluorononanoate CAS No. 77456-15-6

Methyl 7,7,8,9,9,9-hexafluorononanoate

Cat. No.: B14451847
CAS No.: 77456-15-6
M. Wt: 280.21 g/mol
InChI Key: YQTTYMYENJDFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,7,8,9,9,9-hexafluorononanoate is a fluorinated ester characterized by a nine-carbon chain (nonanoate backbone) with six fluorine atoms positioned at carbons 7, 7, 8, 9, 9, and 7. The methyl ester functional group (-COOCH₃) distinguishes it from carboxylic acid or salt derivatives. Fluorinated compounds like this are valued for their chemical stability, hydrophobicity, and surfactant properties, making them relevant in materials science, coatings, and specialty surfactants .

Properties

CAS No.

77456-15-6

Molecular Formula

C10H14F6O2

Molecular Weight

280.21 g/mol

IUPAC Name

methyl 7,7,8,9,9,9-hexafluorononanoate

InChI

InChI=1S/C10H14F6O2/c1-18-7(17)5-3-2-4-6-9(12,13)8(11)10(14,15)16/h8H,2-6H2,1H3

InChI Key

YQTTYMYENJDFAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7,7,8,9,9,9-hexafluorononanoate can be synthesized through the esterification of 7,7,8,9,9,9-hexafluorononanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7,8,9,9,9-hexafluorononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7,8,9,9,9-hexafluorononanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7,7,8,9,9,9-hexafluorononanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 7,7,8,9,9,9-hexafluorononanoate with three structurally related compounds: ammonium perfluorononanoate, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid, and methyl 9-(oxiran-2-yl)nonanoate. Key differences in fluorine substitution, functional groups, and applications are highlighted.

Ammonium Perfluorononanoate (C₉F₁₇COO⁻NH₄⁺)

  • Fluorination : Contains 17 fluorine atoms (heptadecafluoro substitution), fully fluorinated except for the terminal carbon.
  • Functional Group : Ammonium salt of a carboxylic acid, enhancing water solubility compared to esters.
  • Applications : Used as a surfactant due to its high critical micelle concentration (CMC). For example, quaternary ammonium compounds like alkyltrimethylammonium derivatives exhibit CMCs in the range of 0.4–8.3 mM, depending on chain length and measurement methods .
  • Key Difference : The ammonium salt form and higher fluorine content make it more polar and environmentally persistent than methyl esters .

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic Acid (C₉HF₁₆COOH)

  • Fluorination : 16 fluorine atoms (hexadecafluoro substitution), with one hydrogen retained at the terminal carbon.
  • Functional Group : Carboxylic acid, enabling hydrogen bonding and acidity (pKa ~1–2 for perfluorinated acids).
  • Applications : Likely used in polymer production or as a surfactant precursor. Its acidity contrasts sharply with the neutral methyl ester, affecting solubility and reactivity in aqueous environments .
  • Key Difference : The absence of esterification reduces volatility and increases environmental mobility compared to methyl esters.

Methyl 9-(Oxiran-2-yl)nonanoate (C₁₂H₂₂O₃)

  • Fluorination: Non-fluorinated; contains an epoxy (oxirane) group instead.
  • Functional Group : Epoxy-modified ester, introducing ring strain and reactivity for polymerization or crosslinking.
  • Applications: Potential use in epoxy resins or adhesives. The lack of fluorine reduces hydrophobicity but enhances biodegradability compared to fluorinated analogs .
  • Key Difference : The epoxy group dramatically alters chemical behavior, prioritizing reactivity over thermal/chemical stability.

Comparative Data Table

Compound Name Fluorine Atoms Functional Group Molecular Weight (g/mol) Key Property/Application
This compound 6 Methyl ester ~280 (estimated*) Surfactant precursor, coatings
Ammonium perfluorononanoate 17 Ammonium carboxylate 531.1 (calculated) High CMC surfactant
Hexadecafluorononanoic acid 16 Carboxylic acid 464.1 (calculated) Acidic surfactant, polymer aid
Methyl 9-(oxiran-2-yl)nonanoate 0 Epoxy ester 214.30 Reactive resin component

*Estimated based on C₉H₁₄F₆O₂.

Research Implications and Methodological Considerations

  • Structural Similarity Metrics : Computational methods for comparing fluorinated compounds often prioritize fluorine count and substitution patterns, which correlate with properties like hydrophobicity and bioaccumulation .
  • Environmental Impact: Highly fluorinated compounds (e.g., ammonium perfluorononanoate) exhibit greater environmental persistence, whereas esters like this compound may hydrolyze to carboxylic acids under basic conditions .
  • Synthetic Challenges : Introducing fluorine at specific positions (e.g., carbons 7–9) requires precise control, often via telomerization or electrochemical fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.